molecular formula C21H26O3 B12618446 4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-61-0

4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12618446
CAS No.: 920269-61-0
M. Wt: 326.4 g/mol
InChI Key: QPRJZUUISVRKFI-UHFFFAOYSA-N
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Description

4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hexyloxy group, two methyl groups, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and involves the coupling of a halogenated biphenyl derivative with a hexyloxy-substituted phenylboronic acid . The reaction is carried out under an inert atmosphere, often using a base like potassium carbonate in a solvent such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    4’-(Hexyloxy)-[1,1’-biphenyl]-4-carboxylic acid: Lacks the two methyl groups present in 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid.

    2’,5’-Dimethyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the hexyloxy group.

    4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]: Lacks the carboxylic acid group.

Uniqueness

The presence of both the hexyloxy group and the carboxylic acid group in 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid makes it unique compared to its similar compounds.

Properties

CAS No.

920269-61-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-hexoxy-2,5-dimethylphenyl)benzoic acid

InChI

InChI=1S/C21H26O3/c1-4-5-6-7-12-24-20-14-15(2)19(13-16(20)3)17-8-10-18(11-9-17)21(22)23/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,23)

InChI Key

QPRJZUUISVRKFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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